Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate
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Overview
Description
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves multiple steps. One common method includes the reaction of quinoline derivatives with vinylquinuclidine under specific conditions. For instance, the synthesis of a similar compound, ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, involves reacting sodium tetraphenyl borate with quinine in deionized water at room temperature .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline alcohols.
Scientific Research Applications
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to interact with bacterial DNA gyrase, inhibiting DNA replication and transcription . This interaction disrupts bacterial cell function, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- N-((1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
Diethyl ((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phosphoramidate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H32N3O3P |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(1R)-N-diethoxyphosphoryl-1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C23H32N3O3P/c1-4-17-16-26-14-12-18(17)15-22(26)23(25-30(27,28-5-2)29-6-3)20-11-13-24-21-10-8-7-9-19(20)21/h4,7-11,13,17-18,22-23H,1,5-6,12,14-16H2,2-3H3,(H,25,27)/t17?,18?,22?,23-/m1/s1 |
InChI Key |
JFCVDRVNJCMKJF-HCUORISPSA-N |
Isomeric SMILES |
CCOP(=O)(N[C@@H](C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
Canonical SMILES |
CCOP(=O)(NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)OCC |
Origin of Product |
United States |
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